molecular formula C10H10N6OS B15120389 4-{[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile

4-{[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B15120389
M. Wt: 262.29 g/mol
InChI Key: RKWGDDYPAYEDMS-UHFFFAOYSA-N
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Description

4-{[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring substituted with a methylsulfanyl group, a carbonitrile group, and an amino group linked to a 5-methyl-1,3,4-oxadiazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted pyrimidine derivatives

Mechanism of Action

The mechanism of action of 4-{[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, its anticancer activity is believed to result from the inhibition of tyrosine kinases, which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile stands out due to its combination of a pyrimidine ring with an oxadiazole moiety, which imparts unique electronic and steric properties. This structural uniqueness contributes to its diverse range of applications in medicinal chemistry, materials science, and biological research.

Properties

Molecular Formula

C10H10N6OS

Molecular Weight

262.29 g/mol

IUPAC Name

4-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C10H10N6OS/c1-6-15-16-8(17-6)5-12-9-7(3-11)4-13-10(14-9)18-2/h4H,5H2,1-2H3,(H,12,13,14)

InChI Key

RKWGDDYPAYEDMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CNC2=NC(=NC=C2C#N)SC

Origin of Product

United States

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